molecular formula C12H10F3N3O B8164610 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

Cat. No.: B8164610
M. Wt: 269.22 g/mol
InChI Key: VTPKGTNPQARUIU-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

    Pyridine Ring Formation: Construction of the pyridine ring with appropriate substitutions.

    Amination: Introduction of amino groups at the 3 and 4 positions of the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and continuous flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its unique chemical properties make it effective in protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the amino groups facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or protective effects.

Comparison with Similar Compounds

  • 5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine
  • 5-(4-(Methoxy)phenyl)pyridine-3,4-diamine
  • 5-(4-(Chloromethoxy)phenyl)pyridine-3,4-diamine

Comparison: Compared to its analogs, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is unique due to the presence of the trifluoromethoxy group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications. The trifluoromethoxy group also influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKGTNPQARUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2N)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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